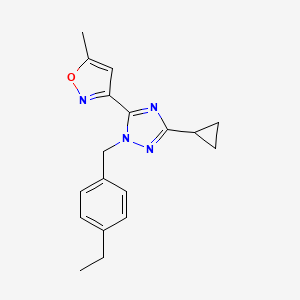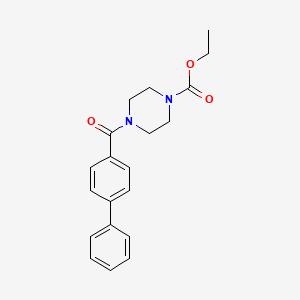
N'-(3-nitrobenzylidene)-N-phenyl-2-quinolinecarbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N'-(3-nitrobenzylidene)-N-phenyl-2-quinolinecarbohydrazonamide often involves acid-catalyzed conversions of N-(4-nitrobenzylidene)-2-cyclopropyl- and N-(4-nitrobenzylidene)-2-alkenylanilines. These processes can yield derivatives of quinoline under certain conditions, such as the presence of concentrated H2SO4 or moderate acids like trifluoroacetic and polyphosphoric acids (Trofimova et al., 2000). Additionally, metal-catalyzed methodologies have been developed for synthesizing quinolines by reacting 2-aminobenzyl alcohols with carbonyl compounds, further illustrating the diversity in synthetic approaches for compounds within this chemical family (Chelucci & Porcheddu, 2017).
Molecular Structure Analysis
The molecular structure of compounds structurally related to this compound has been characterized using various spectroscopic techniques and X-ray diffraction. For example, studies on N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound with some structural similarities, revealed detailed insights into its conformational properties through single-crystal X-ray diffraction and spectroscopic analyses (Gholivand et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of this compound and related compounds involves various transformations under specific conditions. For instance, the desulfurization of related nitro-substituted compounds can lead to the formation of intermediates such as 3-imino-2-nitroprop-2-enamidine, showcasing the compound's reactivity towards nucleophilic addition reactions and the influence of the nitro group in these processes (Argilagos et al., 1998).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their behavior in different environments. For example, crystal structure analysis through Hirshfeld surface analysis and X-ray diffraction can provide insights into the intermolecular interactions and stability of the compound in the solid state, as seen in related studies (Kourat et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound, are influenced by its functional groups and molecular structure. Studies on similar compounds have explored their reactivity in various chemical reactions, such as N-heterocyclization and dehydrogenative processes, highlighting the role of nitro and other substituent groups in determining the chemical behavior of these compounds (Watanabe et al., 1980).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-N'-phenylquinoline-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c29-28(30)20-11-6-7-17(15-20)16-24-27-23(25-19-9-2-1-3-10-19)22-14-13-18-8-4-5-12-21(18)26-22/h1-16H,(H,25,27)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOITWOVXAFXRD-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3C=C2)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-3-(3-methylbutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601503.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
![1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5601516.png)
![7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)

![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)
![6-ethyl-3,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5601566.png)
![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5601570.png)
